molecular formula C11H16N2O2 B15312424 4-(Piperazin-1-ylmethyl)benzene-1,3-diol

4-(Piperazin-1-ylmethyl)benzene-1,3-diol

Cat. No.: B15312424
M. Wt: 208.26 g/mol
InChI Key: JWKCUZHUSIXFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-ylmethyl)benzene-1,3-diol, also known as a chemical inhibitor of Casein Kinase 1 delta and epsilon (CK1δ/ε), is a potent and selective small molecule of significant interest in biochemical and chronobiological research. Its primary research value lies in its ability to potently inhibit the activity of CK1δ and CK1ε kinases , which are key regulators of the circadian clock. By modulating the phosphorylation of core clock proteins such as PERIOD (PER), this compound can lengthen the circadian period and is used as a critical tool to probe the molecular mechanisms of circadian rhythms in model organisms and cellular systems. Beyond chronobiology, research into this compound extends to oncology, as CK1δ/ε are implicated in the Wnt/β-catenin signaling pathway and various cancers. Its mechanism involves competing with ATP for binding in the kinase's active site, thereby suppressing downstream signaling cascades. This product is intended for research applications in cell culture, enzyme assays, and animal model studies to further investigate circadian clock dynamics, cancer biology, and kinase-related diseases. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-(piperazin-1-ylmethyl)benzene-1,3-diol

InChI

InChI=1S/C11H16N2O2/c14-10-2-1-9(11(15)7-10)8-13-5-3-12-4-6-13/h1-2,7,12,14-15H,3-6,8H2

InChI Key

JWKCUZHUSIXFFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Historical Context and Structural Significance

4-(Piperazin-1-ylmethyl)benzene-1,3-diol features a benzene ring substituted with hydroxyl groups at positions 1 and 3, coupled with a piperazine moiety linked via a methylene bridge. This configuration enables hydrogen bonding through the hydroxyl groups and nitrogen-based interactions via the piperazine ring, making it a valuable intermediate in drug discovery. Early synthetic routes, such as those described in WO 2010/063774 and WO 2011/070080, involved multi-step sequences with repetitive protection-deprotection cycles, limiting industrial viability. Modern methods prioritize atom economy and reduced purification demands.

Direct Coupling and Hydrogenation Method

Two-Step Synthesis from Resorcinol

The most industrially adaptable method, patented in US9650337B2, employs resorcinol (1,3-dihydroxybenzene) and 1-tert-butoxycarbonyl-4-piperidone as starting materials.

Step 1: Base-Catalyzed Coupling

Resorcinol reacts with 1-tert-butoxycarbonyl-4-piperidone in a polar solvent (e.g., water, methanol, or tert-butanol) under basic conditions. Sodium hydroxide or potassium tert-butoxide facilitates nucleophilic addition, yielding tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate as a crystalline intermediate. Key advantages include:

  • Mild Conditions : Reactions proceed at room temperature, avoiding cryogenic steps.
  • No Chromatography : The intermediate crystallizes directly, eliminating column purification.
  • Scalability : A resorcinol-to-piperidone molar ratio of 2:1 optimizes yield (reported >85%).
Step 2: Hydrogenative Deprotection

The intermediate undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under 3–7 bar hydrogen pressure. This step concurrently removes the tert-butyloxycarbonyl (Boc) protecting group and reduces the ketone to a methylene group, yielding this compound. Acidic workup (e.g., HCl or trifluoroacetic acid) converts the product into a stable salt form.

Table 1: Optimization of Hydrogenation Conditions

Parameter Optimal Range Impact on Yield
Catalyst Loading 5–10 wt% Pd/C Maximizes Boc cleavage
Solvent Methanol/Water (9:1) Enhances solubility
Reaction Time 12–24 h Completes reduction

Alternative Pathways via Reductive Amination

Piperazine-Resorcinol Condensation

Smolecule’s protocol utilizes reductive amination between resorcinol and piperazine derivatives. In this approach:

  • Imine Formation : Resorcinol reacts with piperazine in the presence of formaldehyde under acidic conditions (pH 4–5), forming an imine intermediate.
  • Reduction : Sodium borohydride or catalytic hydrogenation reduces the imine to the secondary amine, yielding the target compound.

Advantages :

  • One-Pot Feasibility : Combines condensation and reduction in a single reactor.
  • Functional Group Tolerance : Compatible with substituted piperazines for derivative synthesis.

Limitations :

  • Byproduct Formation : Excess formaldehyde may generate methylene-bridged dimers, necessitating careful stoichiometric control.

Industrial-Scale Adaptations

Continuous Flow Synthesis

To address batch process inefficiencies, continuous flow reactors (CFRs) have been implemented for high-throughput production. Key modifications include:

  • Microreactor Design : Enhances heat transfer during exothermic hydrogenation steps.
  • In-Line Analytics : Real-time HPLC monitoring ensures consistent product quality.

Table 2: Comparative Metrics of Batch vs. Flow Synthesis

Metric Batch Process Flow Process
Reaction Time 24 h 2 h
Yield 78–85% 90–93%
Catalyst Consumption 10 wt% 5 wt%

Purification and Characterization

Crystallization Techniques

The product is typically isolated via acid-induced crystallization. For example, adding concentrated HCl to the hydrogenation mixture precipitates the hydrochloride salt, which is recrystallized from ethanol/water (1:3).

Analytical Validation

  • HPLC Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water gradient).
  • Spectroscopic Data :
    • ¹H NMR (D2O): δ 6.25 (d, 2H, ArH), 4.12 (s, 2H, CH2), 3.45–3.20 (m, 8H, piperazine).
    • IR : 3350 cm⁻¹ (O-H), 2800 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C).

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-ylmethyl)benzene-1,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Piperazin-1-ylmethyl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)benzene-1,3-diol involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, modulating their activity. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The benzene-1,3-diol scaffold is versatile, with biological activity heavily dependent on substituents. Below is a detailed comparison with key analogues:

Azo-Linked Benzene-1,3-diol Derivatives

Compounds such as 4-((4-(neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) and 4-((4-(isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) exhibit potent antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Listeria monocytogenes). These azo derivatives achieve 100% growth inhibition at concentrations threefold lower than their lead compound, attributed to enhanced membrane penetration via hydrophobic alkyloxy chains .

Thiadiazole-Substituted Derivatives

  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1): Antifungal Activity: Exhibits broad-spectrum activity against Candida species and molds, with MIC100 values of 8–96 µg/mL. Notably, it shows low cytotoxicity to human cells, making it a promising antifungal candidate . Fluorescence Properties: pH-dependent fluorescence in aqueous solutions, enabling applications in bioimaging or drug delivery monitoring .
  • 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7): Solvent-dependent molecular aggregation alters fluorescence emission spectra, a trait exploitable in sensor technologies .

Dual XO/NLRP3 Inhibitors

4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED) demonstrates dual inhibition of xanthine oxidase (XO) and NLRP3 inflammasome, showing dose-dependent hypouricemic effects in vivo and efficacy in acute gout models . Unlike CBED’s chlorophenyl substituents, the piperazine group in the target compound may favor interactions with amine receptors over enzyme inhibition.

Estrogen Receptor-Binding Analogues

Indazole derivatives like 4-[2-Benzyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol bind estrogen receptors (ER) with crystallographic resolution ≤2.3 Å, highlighting the role of bulky substituents in ER selectivity . The target compound’s piperazine group could sterically hinder ER binding but may enhance affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).

Mechanistic and Structural Insights

  • Substituent Effects on Bioactivity: Hydrophobic Groups (e.g., heptyl in C7): Enhance membrane interaction but reduce aqueous solubility. Azo Groups: Improve antibacterial activity but may confer phototoxicity risks.
  • Fluorescence and pH Sensitivity : Thiadiazole derivatives (C1, C7) show pH- and solvent-dependent fluorescence, a property absent in the target compound but critical for imaging applications .

Q & A

Basic: What scalable synthesis methods are available for 4-(Piperazin-1-ylmethyl)benzene-1,3-diol?

Answer: A two-step synthesis process using resorcinol and piperazine derivatives under alkaline conditions is effective. For example, Galderma Research & Development demonstrated a method involving degassed mixtures of resorcinol with sodium hydroxide and subsequent hydrogenation to achieve high yields (69%) of structurally similar compounds like 4-(tetrahydro-thiopyran-4-yl)-benzene-1,3-diol . This method is adaptable to industrial scales by optimizing reaction parameters (e.g., temperature, pressure) and using palladium catalysts for hydrogenation.

Basic: How can spectroscopic techniques characterize the molecular aggregation of benzene-1,3-diol derivatives?

Answer: Fluorescence spectroscopy and theoretical modeling (e.g., DFT calculations) are critical. Studies on analogous compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, revealed that molecular aggregation in aqueous solutions alters fluorescence emission due to π-π stacking and hydrogen bonding. Researchers should use concentration-dependent UV-Vis and fluorescence spectra to identify aggregation thresholds, complemented by molecular dynamics simulations .

Basic: What in vitro assays are suitable for initial screening of bioactivity in benzene-1,3-diol derivatives?

Answer: Enzyme inhibition assays (e.g., butyrylcholinesterase for Alzheimer’s targets) and cytotoxicity assays (MTT or resazurin-based) are common. For example, 4-(1-phenylethyl)benzene-1,3-diol showed strong BChE inhibition (Ki < 1 µM) in virtual screening, validated via kinetic assays. Use recombinant enzymes and human cell lines (e.g., SH-SY5Y neurons) to assess specificity and IC50 values .

Advanced: How can researchers resolve contradictions in fluorescence data caused by molecular aggregation?

Answer: Discrepancies arise from solvent polarity, concentration, and substituent effects. For 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, fluorescence quenching at high concentrations (>10⁻⁵ M) was linked to aggregation. Mitigate this by:

  • Using non-polar solvents (e.g., DMSO) to reduce intermolecular interactions.
  • Applying time-resolved fluorescence to distinguish monomeric vs. aggregated states.
  • Validating with TEM or DLS to correlate optical data with physical aggregation .

Advanced: What computational strategies predict binding interactions of benzene-1,3-diol derivatives with biological targets?

Answer: Structure-based virtual screening (SBVS) combined with molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) is effective. For BChE inhibitors, SBVS identified 4-(1-phenylethyl)benzene-1,3-diol as a lead compound by analyzing binding energy (<-9 kcal/mol) and hydrogen bonding with Ser198 and His438 residues. ADME predictions (SwissADME) should guide lead optimization .

Advanced: How do reaction conditions influence regioselectivity in synthesizing substituted benzene-1,3-diol derivatives?

Answer: Substituent position and reaction pH are critical. In the synthesis of 4-(1-methoxypropyl)benzene-1,3-diol, prolonged heating (48–72 hours) and alkaline conditions favored nucleophilic attack at the para position. Use kinetic studies (HPLC monitoring) and DFT calculations to map transition states and optimize regioselectivity. For example, 2-methylbutanal derivatives required inert atmospheres to minimize oxidation byproducts .

Advanced: How can in vitro vs. in vivo discrepancies in pharmacological activity be addressed?

Answer: Differences often stem from bioavailability or metabolic instability. For piperazine derivatives like 3-(pyridin-2-yl)piperazin-2-one, improve translational relevance by:

  • Conducting microsomal stability assays (e.g., liver S9 fractions).
  • Using prodrug strategies (e.g., esterification) to enhance membrane permeability.
  • Validating in zebrafish or rodent models to correlate pharmacokinetics with efficacy .

Advanced: What safety protocols are essential for handling reactive intermediates in benzene-1,3-diol synthesis?

Answer: Palladium-catalyzed hydrogenation steps (e.g., 4-(3-hydroxy-tetrahydro-pyran-3-yl)-benzene-1,3-diol synthesis) require strict inert conditions (N2/Ar) and explosion-proof reactors. Follow OSHA guidelines for acute toxicity (e.g., LD50 > 200 mg/kg) and use PPE (gloves, fume hoods) for intermediates like tetrahydro-thiopyran-4-one. Monitor reaction progress via TLC to minimize hazardous byproducts .

Advanced: What structural modifications enhance the blood-brain barrier (BBB) permeability of benzene-1,3-diol derivatives?

Answer: Introduce lipophilic groups (e.g., methyl, halogen) to improve logP values. For this compound analogs, adding a pyridinyl moiety increased BBB penetration (PAMPA-BBB assay: Pe > 5 × 10⁻⁶ cm/s). Balance hydrophobicity with hydrogen-bond donors (<5) to avoid efflux by P-glycoprotein .

Advanced: How can researchers validate target engagement in complex biological systems?

Answer: Use photoaffinity labeling (PAL) with clickable probes (e.g., alkyne-tagged derivatives) coupled with LC-MS/MS. For kinase targets, cellular thermal shift assays (CETSA) confirm binding by measuring protein denaturation shifts. Cross-validate with CRISPR/Cas9 knockouts to eliminate off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.